molecular formula C13H13NO3 B1362509 Ethyl 6-methoxyquinoline-3-carboxylate CAS No. 26660-48-0

Ethyl 6-methoxyquinoline-3-carboxylate

Cat. No. B1362509
CAS RN: 26660-48-0
M. Wt: 231.25 g/mol
InChI Key: NUBYMKNFTIBVKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of EMQC involves the Pfitzinger reaction. This reaction involves the condensation of 2-methoxybenzaldehyde with an amine, followed by cyclization.


Molecular Structure Analysis

The molecular formula of EMQC is C13H13NO4 . The InChI code is 1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-5-4-8(17-2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) .


Physical And Chemical Properties Analysis

EMQC is a solid at room temperature . It has a molecular weight of 247.25 .

Scientific Research Applications

Inhibition of NO Production

Ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate, a compound related to Ethyl 6-methoxyquinoline-3-carboxylate, has been found to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglia. This finding suggests potential anti-inflammatory and neuroprotective applications (Lin et al., 2018).

Serotonin Receptor Ligands

The synthesis of 6-methoxyquinoline-3-carboxamides has led to the discovery of novel serotonergic lead structures, indicating potential applications in modulating serotonin receptors. These compounds demonstrate reasonable affinity at specific concentrations, providing insights into the development of new therapeutic agents (Hanna-Elias et al., 2009).

Synthesis of Pyranoquinolinones

Ethyl quinolin-4-one-3-carboxylate, closely related to Ethyl 6-methoxyquinoline-3-carboxylate, has been used to synthesize pyranoquinolinones. This synthesis process could pave the way for the development of novel compounds with potential pharmacological applications (Ajana et al., 1998).

Synthesis of Furoquinolines

The synthesis of furoquinolines from ethyl 2-anilino-4,5-dihydro-4-oxofuran-3-carboxylate derivatives, which include Ethyl 6-methoxyquinoline-3-carboxylate, has been demonstrated. Furoquinolines have diverse applications, including in medicinal chemistry and as insect antifeeding agents (Yazima & Munakata, 1980).

Catalytic Reduction Studies

Research on the catalytic reduction of derivatives of Ethyl 6-methoxyquinoline-3-carboxylate has provided valuable insights into the chemical properties and potential modifications of this compound, which can influence its applications in various fields (Mastafanova et al., 1989).

Antibacterial Activity

Studies on the synthesis and antibacterial activity of various quinoline derivatives, including Ethyl 6-methoxyquinoline-3-carboxylate, have revealed their potential in developing new antibacterial agents. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, indicating their importance in medicinal chemistry (Koga et al., 1980).

Safety And Hazards

The safety information for EMQC indicates that it is potentially hazardous. It has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H319, indicating that it causes serious eye irritation . The precautionary statements are P305+P351+P338, advising to rinse cautiously with water in case of eye contact .

properties

IUPAC Name

ethyl 6-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-9-7-11(16-2)4-5-12(9)14-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBYMKNFTIBVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307994
Record name ethyl 6-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methoxyquinoline-3-carboxylate

CAS RN

26660-48-0
Record name 26660-48-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 6-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-methoxy-3-carboxyethyl-1,2,3,4-tetrahydroquinoline (Step C, 17.6 g, 0.074 mol) in CH2Cl2 (330 mL) cooled at 5° C., was added DDQ (42.2 g, 0.186 mol) portion-wise. The reaction was stirred at RT for 2 h, then diluted with MTBE (600 mL), washed twice with 1N NaOH and twice with water. Flash chromatography in 20% EtOAc/Hexane yielded 6-methoxy-3-ethoxycarbonylquinoline.
Name
6-methoxy-3-carboxyethyl-1,2,3,4-tetrahydroquinoline
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
42.2 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (640 mg, 2.4 mmol) was dissolved in MeOH (30 mL). TEA (0.67 mL, 4.8 mmol) and 10% Pd on carbon (0.1 g) were added. The mixture was allowed to stir under an atmosphere of hydrogen (50 psi) for 20 h and was then filtered through Celite. Removal of solvents gave ethyl 6-methoxyquinoline-3-carboxylate, which was used without further purification. LCMS: (FA) ES+ 232.0.
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (Step b, 18 g, 68 mmol) in EtOH (200 mL) stirred under N2 was introduced Pd/C 10% (2 g). The N2 atmosphere was replaced by H2 and the mixture was vigorously stirred at RT under H2 atmosphere (balloon) overnight. The mixture was diluted with DCM and filtered. The catalyst was washed several times with DCM. The solvents were removed under vacuum. The solid residue was suspended in EtOH and the filtered to give ethyl 6-methoxyquinoline-3-carboxylate.
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-methoxyquinoline-3-carboxylate
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Ethyl 6-methoxyquinoline-3-carboxylate
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Ethyl 6-methoxyquinoline-3-carboxylate
Reactant of Route 6
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Ethyl 6-methoxyquinoline-3-carboxylate

Citations

For This Compound
2
Citations
A Hanna-Elias, DT Manallack… - Australian journal of …, 2009 - CSIRO Publishing
A general and convenient synthesis of 6-methoxyquinoline-3-carboxamides commencing with a cyclization step that involves ρ-anisidine and diethyl (ethoxymethylene)malonate is …
Number of citations: 9 www.publish.csiro.au
S Yu, QQ Huang, Y Luo, W Lu - The Journal of Organic Chemistry, 2012 - ACS Publications
A new practical and concise total synthesis of enantiopure camptothecin and SN-38 (14% overall yield, 99.9% ee and 99.9% purity) was described, starting from inexpensive and …
Number of citations: 72 pubs.acs.org

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